

Spectral Analysis of 4-Hydroxyphenylacetone: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxyphenylacetone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Hydroxyphenylacetone** (CAS No. 770-39-8), a compound of interest in various research and development fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Core Spectral Data

The following tables summarize the key spectral data for **4-Hydroxyphenylacetone**. It is important to note that while efforts have been made to provide comprehensive data, complete spectral assignments and experimental parameters are not always available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the available ^1H and ^{13}C NMR data for **4-Hydroxyphenylacetone**.

Table 1: ^1H NMR Spectral Data of **4-Hydroxyphenylacetone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Note: Specific, experimentally verified ^1H NMR chemical shifts, multiplicities, and integrations for **4-Hydroxyphenylacetone** are not readily available in the cited search results. The data often found is for its isomer, 4'-Hydroxyacetophenone.

Table 2: ^{13}C NMR Spectral Data of **4-Hydroxyphenylacetone**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

Note: While ^{13}C NMR spectra for **4-Hydroxyphenylacetone** are referenced[\[1\]](#)[\[2\]](#), specific chemical shift assignments are not provided in the search results. Much of the available data pertains to 4'-Hydroxyacetophenone.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data of **4-Hydroxyphenylacetone**[\[3\]](#)

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (Phenol)
~3000	Medium	Aromatic C-H stretch
~2900	Medium	Aliphatic C-H stretch
1706	Strong	C=O stretch (Ketone) [4] [5]
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1230	Strong	C-O stretch (Phenol)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data of **4-Hydroxyphenylacetone**

m/z	Relative Intensity (%)	Assignment
150	Data not available	[M] ⁺ (Molecular Ion)
Data not available	Data not available	Fragment Ions

Note: A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of **4-Hydroxyphenylacetone** has been reported, which implies the use of Electron Ionization (EI) [6]. However, a detailed mass spectrum with relative intensities of the molecular ion and fragment peaks is not provided in the search results. The molecular weight of **4-Hydroxyphenylacetone** is 150.17 g/mol [2][7][8].

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of **4-Hydroxyphenylacetone**.

Methodology:

- Sample Preparation:
 - Accurately weigh 10-20 mg of high-purity **4-Hydroxyphenylacetone**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

- Ensure the sample is fully dissolved; gentle vortexing may be applied.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
 - The instrument should be equipped with a probe capable of detecting both ¹H and ¹³C nuclei.
- Data Acquisition:
 - ¹H NMR:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ¹³C NMR:
 - Switch the probe to the ¹³C channel and perform tuning and shimming.
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
 - A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ^1H NMR spectrum to deduce proton coupling information.
- Assign the peaks in both spectra to the corresponding atoms in the **4-Hydroxyphenylacetone** structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Hydroxyphenylacetone**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of dry **4-Hydroxyphenylacetone** with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder into a pellet-forming die.
 - Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrumentation:
 - A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in a sample holder in the spectrometer's beam path.

- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Analysis:
 - The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=O, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Hydroxyphenylacetone**.

Methodology:

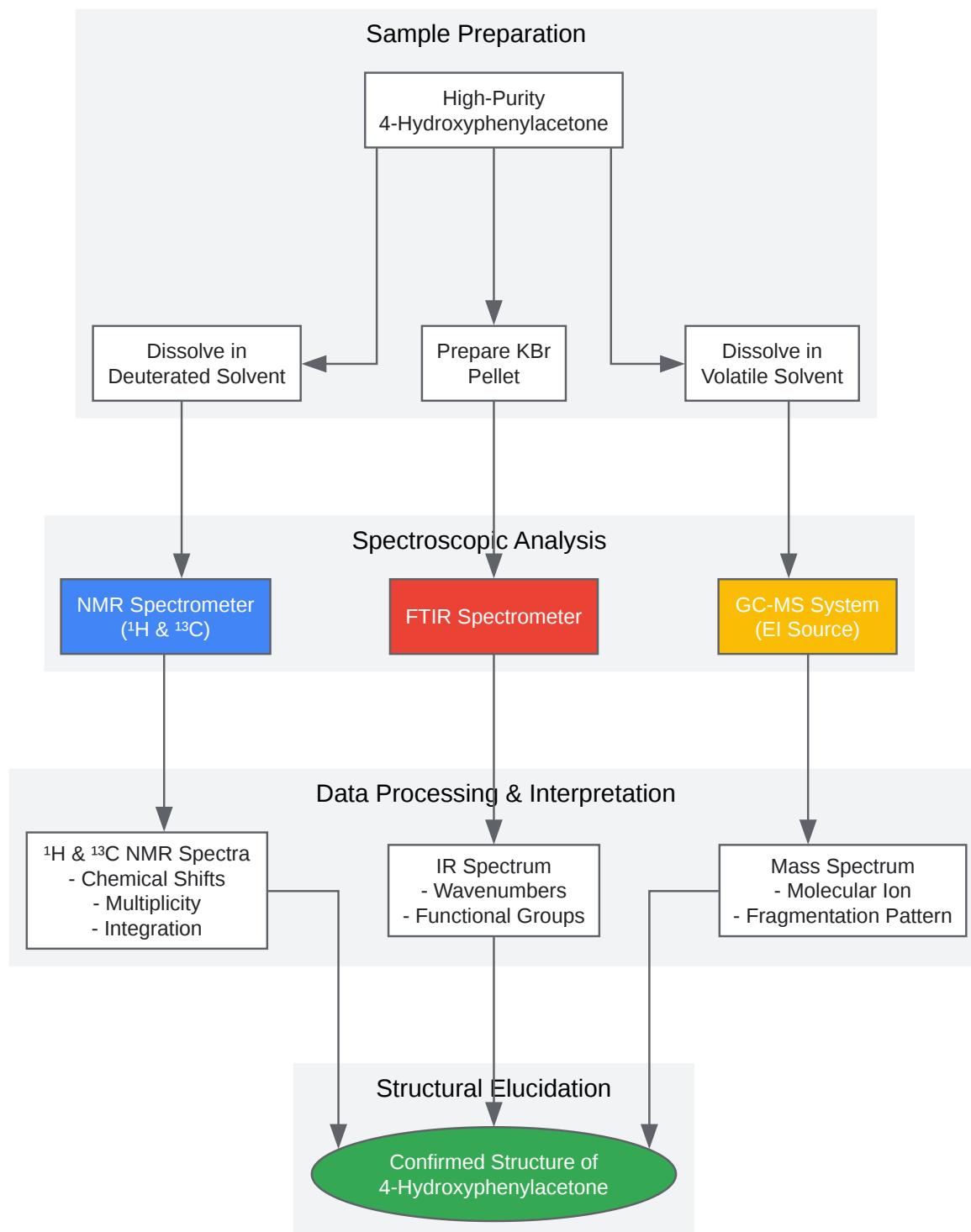
- Sample Introduction and Ionization (Electron Ionization - EI):
 - For a pure solid sample, a direct insertion probe can be used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source. The probe is heated to volatilize the sample.
 - Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first dissolved in a suitable volatile solvent and injected into the GC. The compound is separated on the GC column and then introduced into the mass spectrometer's ion source.
 - In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which may then undergo fragmentation.
- Instrumentation:
 - A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).

- Data Acquisition:
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
 - The spectrum is scanned over a relevant mass range (e.g., m/z 40-500).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of specific neutral fragments, providing clues about the molecule's structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **4-Hydroxyphenylacetone**.

Workflow for Spectral Analysis of 4-Hydroxyphenylacetone

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